molecular formula C9H18ClNO2 B2365913 Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride CAS No. 2445791-36-4

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride

Cat. No.: B2365913
CAS No.: 2445791-36-4
M. Wt: 207.7
InChI Key: QCYHSQQLTGLEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a hydrochloride salt form of methyl 2-amino-2-cyclopentylpropanoate, which is a derivative of cyclopentane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-cyclopentylpropanoate;hydrochloride typically involves the reaction of cyclopentanone with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or recrystallization to obtain the pure hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-cyclopentylpropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-amino-2-cyclopentylpropanoate;hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-amino-2-cyclohexylpropanoate;hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.

    Methyl 2-amino-2-cyclobutylpropanoate;hydrochloride: The presence of a cyclobutane ring in this compound can lead to variations in reactivity and stability compared to the cyclopentane derivative.

The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-2-cyclopentylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(10,8(11)12-2)7-5-3-4-6-7;/h7H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYHSQQLTGLEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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